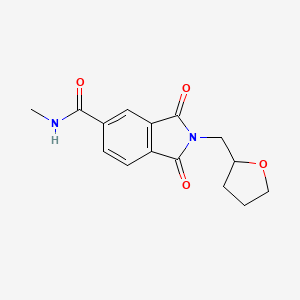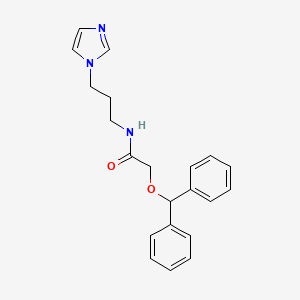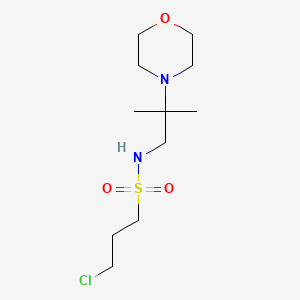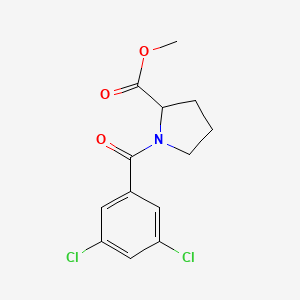
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PHA-848125 and belongs to the class of pyridazine derivatives. The aim of
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide involves the inhibition of CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic properties. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide in lab experiments is its relatively simple synthesis method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide. One potential direction is to investigate its potential in treating other types of cancer. Another direction is to study its effects on other neurological disorders such as Huntington's disease. In addition, further research is needed to determine the optimal dosage and administration methods for this compound. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide is a promising compound that has potential therapeutic applications in cancer and neurodegenerative disorders. Its mechanism of action involves the inhibition of CDKs and GSK-3β, and it exhibits several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapies.
Synthesis Methods
The synthesis of 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl isocyanate and 3-phenoxyaniline in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it is considered to be a relatively simple and efficient method.
Scientific Research Applications
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in cell cycle regulation. This compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(22)11-10-16(20-21)18(23)19-13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIANAHJEZVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)


![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)